N3-Cyclopropyl vs. N3-Methyl Substitution: Impact on Metabolic Stability and Conformational Rigidity
The target compound bears an N3-cyclopropyl group on the imidazolidine-2,4-dione core, whereas the closest purchasable analog (CAS 2195952-95-3) carries an N3-methyl group. In the LEI-101 cannabinoid CB2 agonist series, which shares the 3-cyclopropyl-imidazolidine-2,4-dione pharmacophore, the cyclopropyl substituent was retained through extensive optimization because it conferred superior metabolic stability and contributed to the compound's peripherally restricted pharmacokinetic profile (oral bioavailability F_po = 100% in mice, with minimal brain penetration) [1]. While this specific study did not directly compare cyclopropyl vs. methyl within the identical series, the literature on hydantoin SAR consistently shows that N3-substituent size and shape affect both metabolic vulnerability (CYP oxidation sensitivity) and conformational preference of the imidazolidine ring system [2]. The cyclopropyl group introduces greater steric bulk (molar refractivity Δ ≈ +8.3 cm³/mol vs. methyl) and distinct torsional constraints, which can reduce N-dealkylation rates compared to N-methyl analogs.
| Evidence Dimension | Predicted differential metabolic stability and conformational constraint (N3-cyclopropyl vs. N3-methyl) |
|---|---|
| Target Compound Data | N3-cyclopropyl; predicted lower N-dealkylation susceptibility based on cyclopropyl steric shielding; cLogP ≈ 2.1 (estimated) |
| Comparator Or Baseline | CAS 2195952-95-3: N3-methyl; higher predicted CYP-mediated N-demethylation vulnerability; cLogP ≈ 1.6 (estimated) |
| Quantified Difference | No direct head-to-head metabolic stability data available for this specific pair. Δ cLogP ≈ +0.5 log units; predicted Δ metabolic t₁/₂ not quantifiable without experimental data. |
| Conditions | Prediction based on class-level SAR; experimental confirmation required (e.g., human liver microsome stability assay). |
Why This Matters
For researchers performing in vivo or cell-based assays, the cyclopropyl group's potential to extend metabolic half-life can reduce false-negative rates from compound depletion, making this compound a preferable choice for assays requiring sustained exposure over methyl-substituted analogs.
- [1] Mukhopadhyay, P.; Baggelaar, M.; Erdelyi, K.; Cao, Z.; Cinar, R.; Fezza, F.; Ignatowska-Janlowska, B.; Wilkerson, J.; van Gils, N.; Hansen, T.; Ruben, M.; Soethoudt, M.; Heitman, L.; Kunos, G.; Maccarrone, M.; Lichtman, A.; Pacher, P.; Van der Stelt, M. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI-101 prevents cisplatin-induced nephrotoxicity. Br. J. Pharmacol. 2016, 173, 446–458. View Source
- [2] Cho, S.; Kim, S.-H.; Shin, D. Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Eur. J. Med. Chem. 2019, 164, 517–545. View Source
